molecular formula C19H32O3 B3429392 2-[2-(Nonylphenoxy)ethoxy]ethanol CAS No. 74342-10-2

2-[2-(Nonylphenoxy)ethoxy]ethanol

Cat. No.: B3429392
CAS No.: 74342-10-2
M. Wt: 308.5 g/mol
InChI Key: RRLGETDMEIMLQU-UHFFFAOYSA-N
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Description

2-[2-(Nonylphenoxy)ethoxy]ethanol is a nonionic surfactant commonly used in various industrial applications. It is known for its excellent emulsifying, wetting, and dispersing properties. This compound is part of the alkylphenol ethoxylates family, which are widely used in detergents, cleaners, and other formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Nonylphenoxy)ethoxy]ethanol typically involves the etherification reaction of nonylphenol with ethylene oxide. The process begins with the reaction of nonylphenol with ethylene glycol, followed by the gradual addition of ethylene oxide to achieve the desired degree of ethoxylation .

Industrial Production Methods

Industrial production of this compound involves the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the reaction between nonylphenol and ethylene oxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the target compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Nonylphenoxy)ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce simpler alcohols .

Scientific Research Applications

2-[2-(Nonylphenoxy)ethoxy]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the extraction and purification of proteins and other biomolecules.

    Medicine: Utilized in drug formulations to improve the bioavailability of active ingredients.

    Industry: Widely used in the production of detergents, cleaners, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-[2-(Nonylphenoxy)ethoxy]ethanol involves its ability to reduce surface tension and enhance the mixing of hydrophobic and hydrophilic substances. This compound interacts with molecular targets such as cell membranes and proteins, facilitating the solubilization and dispersion of various compounds .

Comparison with Similar Compounds

Similar Compounds

  • Diethylene glycol mono(nonylphenyl) ether
  • Diethylene glycol nonylphenol ether
  • 4-Nonylphenol, branched, ethoxylated

Uniqueness

2-[2-(Nonylphenoxy)ethoxy]ethanol is unique due to its specific ethoxylation degree, which provides optimal balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant in various applications compared to other similar compounds .

Properties

IUPAC Name

2-[2-(2-nonylphenoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-11-18-12-9-10-13-19(18)22-17-16-21-15-14-20/h9-10,12-13,20H,2-8,11,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGETDMEIMLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872587
Record name 2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27176-93-8, 74342-10-2
Record name Ethanol, 2-(2-(nonylphenoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-(nonylphenoxy)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(nonylphenoxy)ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 74342-10-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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